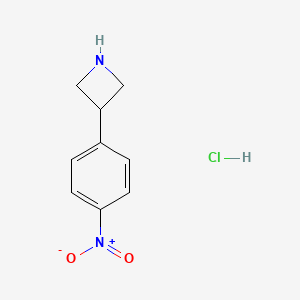

3-(4-Nitrophenyl)azetidine hydrochloride

Description

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

3-(4-nitrophenyl)azetidine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O2.ClH/c12-11(13)9-3-1-7(2-4-9)8-5-10-6-8;/h1-4,8,10H,5-6H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXVGZNSRXNPLDO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)C2=CC=C(C=C2)[N+](=O)[O-].Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7606-34-0 | |

| Record name | 3-(4-nitrophenyl)azetidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Characterization

While a specific, detailed synthesis of 3-(4-Nitrophenyl)azetidine (B15224056) hydrochloride is not extensively documented in readily available literature, a plausible synthetic route can be proposed based on established methods for the synthesis of 3-arylazetidines.

A common strategy involves the synthesis of a protected form of the azetidine (B1206935), followed by deprotection to yield the final product. A likely precursor would be an N-protected 3-(4-nitrophenyl)azetidine, such as the N-Boc (tert-butyloxycarbonyl) derivative. The synthesis of this intermediate could be achieved through several established routes for forming the azetidine ring.

One such approach is the intramolecular cyclization of a suitable precursor. For instance, a 1,3-aminohalide or a 1,3-amino alcohol with a leaving group at the 3-position can undergo intramolecular nucleophilic substitution to form the azetidine ring. The 4-nitrophenyl group would be introduced prior to the cyclization step.

Once the N-protected 3-(4-nitrophenyl)azetidine is obtained, the final step is the removal of the protecting group. In the case of an N-Boc group, this is typically achieved by treatment with a strong acid, such as hydrochloric acid in an organic solvent like dioxane or methanol. This deprotection step would directly yield the desired 3-(4-Nitrophenyl)azetidine hydrochloride salt.

Table 1: Physicochemical Properties of this compound and a Related Compound

| Property | This compound (Predicted/Inferred) | 3-(4-Nitrophenoxy)azetidine (B2459507) hydrochloride nih.gov |

| Molecular Formula | C₉H₁₁ClN₂O₂ | C₉H₁₁ClN₂O₃ |

| Molecular Weight | ~214.65 g/mol | 230.65 g/mol |

| Appearance | Likely a solid | Solid |

| Solubility | Expected to be soluble in polar solvents | Soluble in polar solvents |

| IUPAC Name | 3-(4-nitrophenyl)azetidine;hydrochloride | 3-(4-nitrophenoxy)azetidine;hydrochloride nih.gov |

Note: The properties for this compound are inferred based on its structure and comparison with the closely related 3-(4-nitrophenoxy)azetidine hydrochloride.

Research Findings and Applications

Foundational Azetidine Ring Construction Strategies

The construction of the azetidine ring can be broadly categorized into several foundational strategies, including intramolecular cyclizations, cycloaddition reactions, and the use of unsaturated intermediates. These methods provide access to a wide array of substituted azetidines.

Intramolecular cyclization is a common and effective method for forming the azetidine ring, typically by creating a key carbon-nitrogen bond. magtech.com.cn

Electrophilic cyclization pathways often involve the attack of a nitrogen nucleophile on a carbon atom bearing a leaving group or an activated electrophilic center. frontiersin.org A notable example is the intramolecular SN2 reaction where a nitrogen atom displaces a leaving group such as a halogen or mesylate. nih.govfrontiersin.org

A modern approach involves the Lewis acid-catalyzed intramolecular aminolysis of epoxides. nih.gov For instance, Lanthanum(III) trifluoromethanesulfonate (B1224126) (La(OTf)₃) has been shown to be an effective catalyst for the regioselective intramolecular aminolysis of cis-3,4-epoxy amines, affording substituted azetidines in high yields. nih.govfrontiersin.org This reaction proceeds via C3-selective aminolysis and tolerates a variety of functional groups on the amine, including electron-rich and electron-deficient benzyl (B1604629) groups. nih.gov However, substrates with an electron-withdrawing nitro group on an aniline (B41778) ring, which would be a precursor for a nitrophenyl-substituted azetidine, may react differently. nih.gov

Another significant development is the Palladium(II)-catalyzed intramolecular γ-C(sp³)–H amination, which allows for the synthesis of functionalized azetidines through reductive elimination at an alkyl–Pd(IV) intermediate. rsc.org This method demonstrates excellent functional group tolerance. rsc.org

Table 1: La(OTf)₃-Catalyzed Intramolecular Aminolysis of cis-3,4-Epoxy Amines nih.gov

| Entry | Amine Substituent (R) | Product | Yield (%) |

| 1 | Benzyl | 2-((benzylamino)methyl)-3-phenyloxirane | 81 |

| 2 | 4-Methoxybenzyl | 2-(((4-methoxybenzyl)amino)methyl)-3-phenyloxirane | 85 |

| 3 | 4-Nitrobenzyl | 2-(((4-nitrobenzyl)amino)methyl)-3-phenyloxirane | 83 |

| 4 | n-Butyl | 2-((butylamino)methyl)-3-phenyloxirane | 86 |

| 5 | tert-Butyl | 2-((tert-butylamino)methyl)-3-phenyloxirane | 88 |

The reductive cyclization of β-haloalkylimines represents another pathway to the azetidine core. magtech.com.cn This method involves the formation of an imine from a β-haloamine, followed by a reductive process that induces cyclization to form the four-membered ring. While this is a classical approach, recent advances have focused on developing milder and more selective reducing agents and reaction conditions to improve the scope and efficiency of this transformation.

Ring expansion of three-membered aziridine (B145994) rings offers a powerful and stereoselective route to four-membered azetidines. magtech.com.cn One innovative strategy is the biocatalytic one-carbon ring expansion of aziridines using engineered 'carbene transferase' enzymes derived from cytochrome P450. nih.govacs.org This method facilitates a highly enantioselective nih.govnih.gov-Stevens rearrangement of an aziridinium (B1262131) ylide intermediate, overcoming the competing cheletropic extrusion of olefins. nih.gov This enzymatic approach provides excellent stereocontrol (99:1 er) and allows for the synthesis of chiral azetidines from readily available precursors. nih.govacs.org The scope includes various N-benzyl protected aziridines, including those with fluorine substituents on the aromatic ring. nih.govacs.org

A chemical alternative involves the reaction of rhodium-bound carbenes with strained methylene (B1212753) aziridines, resulting in a formal [3+1] ring expansion. nih.gov This reaction proceeds through an aziridinium ylide intermediate and a subsequent ring-opening/ring-closing cascade to yield highly substituted methylene azetidines with excellent stereoselectivity. nih.gov

[2+2] cycloaddition reactions are a cornerstone for the synthesis of the azetidine framework, particularly for producing azetidin-2-ones (β-lactams), which are versatile precursors that can be reduced to the corresponding azetidines. magtech.com.cnmdpi.comresearchgate.net

The Staudinger synthesis, a [2+2] cycloaddition between a ketene (B1206846) and an imine, remains the most general method for accessing a wide variety of substituted 2-azetidinones. mdpi.comtandfonline.com Ketenes are typically generated in situ from acyl chlorides by treatment with a tertiary amine. mdpi.com This approach is widely used to synthesize monocyclic β-lactams, including those linked to other bioactive heterocyclic systems. mdpi.com

More recently, visible-light-mediated intermolecular aza Paternò–Büchi reactions have been developed. researchgate.netnih.gov These [2+2] photocycloaddition reactions occur between an alkene and an excited-state imine. researchgate.net A notable advancement uses 2-isoxazoline-3-carboxylates as oxime precursors, which can be activated by an iridium photocatalyst via triplet energy transfer to react with a broad scope of alkenes. nih.govchemrxiv.org This method is characterized by its mild conditions and operational simplicity, providing highly functionalized azetidines that can be readily deprotected. nih.gov

Table 2: Comparison of Azetidine Synthesis via [2+2] Cycloaddition

| Method | Reactants | Intermediate/Product | Key Features |

| Staudinger Synthesis | Ketene + Imine | Azetidin-2-one (β-Lactam) | Highly general, versatile for substitution patterns. mdpi.comtandfonline.com |

| Aza Paternò–Büchi | Alkene + Excited-State Imine | Azetidine | Photochemical, visible-light mediated, mild conditions. researchgate.netnih.gov |

Unsaturated four-membered N-heterocycles, known as azetines, have emerged as valuable reactive intermediates for the synthesis of functionalized azetidines. nih.gov There are two isomers: 1-azetines, which contain an endocyclic carbon-nitrogen double bond, and 2-azetines, which contain an endocyclic carbon-carbon double bond. nih.gov

These strained intermediates can be accessed through various methods, including elimination from a pre-formed azetidine ring. nih.gov Due to the ring strain, the π-bonds within azetines are highly reactive and readily undergo addition reactions. nih.gov This reactivity allows for the derivatization of the azetine core to produce a wide range of substituted and polycyclic azetidines, which might be challenging to access through other synthetic routes. nih.govacs.org

Intramolecular Cyclization Approaches to Azetidines

Targeted Synthesis of this compound and Substituted Azetidines

The targeted synthesis of this compound is a nuanced process that hinges on the effective formation of the azetidine ring and the prior or subsequent introduction of the 4-nitrophenyl group. The inherent ring strain of the azetidine core makes its synthesis challenging, often requiring specialized techniques to favor the 4-exo-tet cyclization.

Strategic Incorporation of the 4-Nitrophenyl Moiety into Azetidine Scaffolds

The introduction of the 4-nitrophenyl group at the 3-position of the azetidine ring is a key strategic consideration. One common approach involves starting with a precursor that already contains the 4-nitrophenyl moiety. For instance, a synthetic route can be adapted from the synthesis of analogous compounds like 3-(4-bromophenyl)azetidine. This would typically begin with a commercially available starting material such as 2-(4-nitrophenyl)acetonitrile.

Alternatively, the 4-nitrophenyl group can be introduced later in the synthetic sequence via cross-coupling reactions on a pre-formed azetidine scaffold. For example, a 3-iodoazetidine (B8093280) derivative can undergo a Suzuki-Miyaura or Hiyama cross-coupling reaction with a suitable 4-nitrophenylboronic acid or (4-nitrophenyl)silane, respectively. This approach offers flexibility in diversifying the aryl substituent at the 3-position.

Precursor Synthesis and Functionalization Pathways

The synthesis of the acyclic precursor is a critical phase that sets the stage for the subsequent cyclization. A plausible pathway, analogous to the synthesis of similar 3-phenylazetidines, commences with 2-(4-nitrophenyl)acetonitrile. This starting material can undergo a series of transformations to build the necessary framework for cyclization.

A representative synthetic sequence is detailed below:

Alkoxycarbonylation: The initial step involves the reaction of 2-(4-nitrophenyl)acetonitrile with an alkyl chloroformate, such as ethyl chloroformate, in the presence of a strong base like n-butyl lithium. This reaction introduces an ester group, yielding an intermediate like ethyl 2-cyano-2-(4-nitrophenyl)acetate.

Reduction: The cyano and ester groups are then reduced. A reducing agent like sodium borohydride (B1222165) can be employed to convert the nitrile and ester to an amino and a hydroxyl group, respectively, affording a 3-amino-2-(4-nitrophenyl)propan-1-ol (B13589523) derivative.

Protection: The amino group is typically protected to prevent side reactions in subsequent steps. A common protecting group is the tert-butyloxycarbonyl (Boc) group, which can be introduced by reacting the amino alcohol with di-tert-butyl dicarbonate (B1257347) (Boc)₂O in the presence of a base like triethylamine. This yields a tert-butyl carbamate (B1207046) derivative.

Activation of the Hydroxyl Group: For the intramolecular cyclization to occur, the terminal hydroxyl group needs to be converted into a good leaving group. This is often achieved by tosylation, reacting the protected amino alcohol with tosyl chloride in the presence of a base to form a tosylate. This final precursor, 2-(4-nitrophenyl)-3-(tert-butoxycarbonylamino)propyl-1-tosylate, is then ready for cyclization.

This multi-step pathway ensures that the necessary functional groups are in place for the crucial ring-forming reaction.

Optimization of Reaction Conditions for Yield and Selectivity in Azetidine Formation

The cyclization of the precursor to form the azetidine ring is often the most challenging step and requires careful optimization of reaction conditions to maximize yield and selectivity. The formation of the four-membered ring is entropically and enthalpically disfavored, making side reactions a significant concern.

The choice of solvent and catalyst plays a pivotal role in the efficiency of azetidine ring formation. For intramolecular nucleophilic substitution reactions, polar aprotic solvents such as tetrahydrofuran (B95107) (THF) or acetonitrile (B52724) are often employed to facilitate the SN2 reaction.

In recent years, various catalytic systems have been developed to promote azetidine synthesis. For instance, lanthanide triflates, such as Lanthanum(III) triflate (La(OTf)₃), have been shown to be effective Lewis acid catalysts for the intramolecular aminolysis of epoxides to form azetidines. While not directly applicable to the tosylate precursor described above, this highlights the importance of catalyst choice in alternative synthetic routes. Copper-based photocatalysts have also been utilized in radical cyclizations to form azetidines from ynamides. For the cyclization of the tosylate precursor, a strong, non-nucleophilic base is typically required to deprotonate the protected amine, which then acts as the nucleophile to displace the tosylate group. Bases like sodium hydride (NaH) or lithium hexamethyldisazide (LiHMDS) are commonly used.

The following table summarizes the role of solvents and catalysts in azetidine synthesis:

| Reaction Type | Typical Solvents | Catalysts/Reagents | Purpose |

| Intramolecular SN2 | THF, Acetonitrile, DMF | Strong, non-nucleophilic bases (e.g., NaH, LiHMDS) | To facilitate the cyclization by deprotonating the amine and providing a suitable medium for the substitution reaction. |

| Intramolecular Aminolysis of Epoxides | Dichloroethane, Benzene (B151609) | Lewis acids (e.g., La(OTf)₃) | To activate the epoxide ring for nucleophilic attack by the amine. nih.govfrontiersin.org |

| Radical Cyclization | Acetonitrile | Copper-based photocatalysts | To initiate and propagate a radical cascade that leads to the formation of the azetidine ring. nih.gov |

Temperature is a critical parameter in azetidine synthesis. Intramolecular cyclizations are often carried out at elevated temperatures to overcome the activation energy barrier for ring formation. However, excessively high temperatures can lead to decomposition or the formation of more stable five- or six-membered rings through rearrangement or competing side reactions. Therefore, a careful balance must be struck. For instance, the cyclization of a tosylated precursor might be performed at the reflux temperature of the chosen solvent.

Pressure is less commonly a critical variable in these types of solution-phase reactions unless gaseous reagents are involved or when trying to influence reaction rates in high-pressure reactors. For the described synthetic route, the reactions are typically carried out at atmospheric pressure.

The table below outlines the general influence of temperature and pressure:

| Parameter | Influence on Reaction | Considerations |

| Temperature | Higher temperatures generally increase the reaction rate. | Can lead to side reactions and decomposition if too high. Optimal temperature needs to be determined empirically for each specific reaction. |

| Pressure | Generally not a significant factor in these solution-phase reactions. | May be relevant in specific industrial-scale processes or when using volatile reagents. |

Salt Formation and Purification Methodologies for Hydrochloride Derivatives

The final step in the synthesis of this compound involves the deprotection of the amine and the formation of the hydrochloride salt. The Boc protecting group is typically removed under acidic conditions. A common method is to treat the Boc-protected azetidine with a solution of hydrochloric acid in an organic solvent, such as diethyl ether or ethyl acetate. This not only cleaves the Boc group but also protonates the azetidine nitrogen to form the desired hydrochloride salt in a single step.

Purification of the final hydrochloride salt is crucial to obtain a high-purity product. As hydrochloride salts are often crystalline solids, recrystallization is a common purification technique. The choice of solvent for recrystallization is critical; a solvent system in which the salt is soluble at high temperatures but sparingly soluble at low temperatures is ideal. Ethanol, isopropanol, or mixtures with diethyl ether are often suitable for this purpose. Washing the isolated salt with a non-polar solvent like hexane (B92381) or diethyl ether can help remove any remaining organic impurities. The purity of the final product can be assessed using techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Spectroscopic and Structural Characterization Methodologies

Advanced Spectroscopic Techniques for Structural Confirmation

Spectroscopic analysis is fundamental to confirming the identity and purity of 3-(4-Nitrophenyl)azetidine (B15224056) hydrochloride. Each technique provides unique and complementary information regarding the molecule's intricate structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of 3-(4-Nitrophenyl)azetidine hydrochloride in solution. Analysis of ¹H and ¹³C NMR spectra allows for the assignment of each proton and carbon atom in the molecule.

In ¹H NMR, the protons of the azetidine (B1206935) ring typically appear as multiplets in the aliphatic region. Due to the ring strain and conformational dynamics, the methylene (B1212753) protons (at C2 and C4) can exhibit complex splitting patterns. For 3-substituted azetidines, these protons often appear as broadened signals. nih.gov The methine proton at the C3 position, coupled to both the methylene protons and the aromatic ring, would also present a distinct multiplet. The aromatic protons of the 4-nitrophenyl group are expected to appear as two distinct doublets in the downfield region (typically δ 7.0-8.5 ppm), characteristic of a 1,4-disubstituted benzene (B151609) ring. The electron-withdrawing nitro group causes significant deshielding of the aromatic protons. In the hydrochloride salt, the azetidine nitrogen is protonated, and the N-H protons would likely appear as a broad signal, the chemical shift of which can be dependent on solvent and concentration.

¹³C NMR spectroscopy complements the proton data. The carbon atoms of the azetidine ring are expected in the aliphatic region of the spectrum, with the C2 and C4 carbons appearing at a similar chemical shift and the C3 carbon, bearing the aryl substituent, appearing at a slightly different shift. The carbon atoms of the 4-nitrophenyl group would be observed in the aromatic region (typically δ 120-150 ppm). The carbon atom attached to the nitro group (C4' of the phenyl ring) would be significantly deshielded.

Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for unambiguous assignment of all proton and carbon signals and for confirming the connectivity between the azetidine ring and the 4-nitrophenyl substituent. Furthermore, Nuclear Overhauser Effect (NOE) experiments can provide valuable information about the through-space proximity of protons, aiding in the determination of the molecule's preferred conformation in solution. nih.govipb.pt The conformation of the four-membered azetidine ring, which typically adopts a puckered structure to alleviate ring strain, can be investigated using these techniques. nih.gov

| Proton (¹H) | Expected Chemical Shift (δ ppm) | Multiplicity |

| Azetidine CH (C3-H) | 3.5 - 4.5 | Multiplet |

| Azetidine CH₂ (C2/4-H) | 3.8 - 4.8 | Multiplet |

| Azetidine NH₂⁺ | Variable (Broad) | Singlet (broad) |

| Aromatic CH (meta to NO₂) | 7.4 - 7.8 | Doublet |

| Aromatic CH (ortho to NO₂) | 8.0 - 8.4 | Doublet |

| Carbon (¹³C) | Expected Chemical Shift (δ ppm) |

| Azetidine CH (C3) | 35 - 45 |

| Azetidine CH₂ (C2/4) | 50 - 60 |

| Aromatic C (quaternary, C1') | 145 - 150 |

| Aromatic CH (meta to NO₂) | 125 - 130 |

| Aromatic CH (ortho to NO₂) | 120 - 125 |

| Aromatic C (quaternary, C4') | 147 - 152 |

Note: The expected chemical shift values are estimates based on data for structurally similar compounds such as 3-phenylazetidine (B587272) and N-Boc-3-arylazetidines. Actual values may vary depending on the solvent and experimental conditions.

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in this compound. The IR spectrum displays absorption bands corresponding to the vibrational frequencies of specific bonds within the molecule.

Key characteristic absorption bands expected for this compound include:

N-H Stretching: As a hydrochloride salt, the azetidine nitrogen exists as a secondary ammonium (B1175870) ion (R₂NH₂⁺). This will give rise to strong, broad absorption bands in the region of 2700-3100 cm⁻¹, which often overlap with C-H stretching vibrations.

Aromatic C-H Stretching: A sharp absorption band is expected just above 3000 cm⁻¹ (typically 3050-3150 cm⁻¹).

Aliphatic C-H Stretching: Absorption bands corresponding to the methylene and methine groups of the azetidine ring are expected just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).

N-O Stretching (Nitro Group): The nitro group is characterized by two strong and distinct absorption bands. The asymmetric stretching vibration typically appears in the range of 1500-1560 cm⁻¹, and the symmetric stretching vibration is found between 1330-1370 cm⁻¹. mdpi.com

Aromatic C=C Bending: Several bands in the fingerprint region (below 1600 cm⁻¹) indicate the presence of the benzene ring. A band around 850 cm⁻¹ is characteristic of 1,4-disubstitution.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Ammonium (R₂NH₂⁺) | N-H Stretch | 2700 - 3100 | Strong, Broad |

| Aromatic C-H | C-H Stretch | 3050 - 3150 | Medium to Sharp |

| Aliphatic C-H (Azetidine) | C-H Stretch | 2850 - 2960 | Medium |

| Nitro (NO₂) | Asymmetric Stretch | 1500 - 1560 | Strong |

| Nitro (NO₂) | Symmetric Stretch | 1330 - 1370 | Strong |

| Aromatic Ring | C=C Bending (p-disubstituted) | ~850 | Strong |

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the molecular mass of the parent ion, allowing for the determination of the elemental composition and confirmation of the molecular formula (C₉H₁₁N₂O₂⁺ for the free base cation). Techniques like Electrospray Ionization (ESI) are well-suited for analyzing hydrochloride salts.

In addition to exact mass determination, mass spectrometry provides valuable structural information through the analysis of fragmentation patterns. The molecular ion of 3-(4-nitrophenyl)azetidine would be expected to undergo characteristic fragmentation upon ionization. Alpha-cleavage, a common fragmentation pathway for amines, would involve the cleavage of the C-C bonds adjacent to the nitrogen atom, leading to the opening of the azetidine ring. libretexts.org Another likely fragmentation pathway is the cleavage of the bond between the azetidine ring and the phenyl ring. The 4-nitrophenyl cation ([C₆H₄NO₂]⁺) at m/z 122 is a characteristic fragment for aromatic nitro compounds. researchgate.net Further fragmentation of this ion can occur through the loss of NO₂ (46 Da) or NO (30 Da).

| Ion | Proposed Formula | Expected m/z | Fragmentation Pathway |

| [M+H]⁺ (protonated molecule) | [C₉H₁₃N₂O₂]⁺ | 197.0977 | N/A (Parent Ion) |

| [M]⁺ (molecular ion of free base) | [C₉H₁₂N₂O₂]⁺ | 196.0899 | Loss of H |

| [C₆H₄NO₂]⁺ | [C₆H₄NO₂]⁺ | 122.0242 | Cleavage of C3-Aryl bond |

| [C₉H₁₁N]⁺ | [C₉H₁₁N]⁺ | 133.0891 | Loss of NO₂ and H |

| [C₃H₆N]⁺ | [C₃H₆N]⁺ | 56.0500 | α-cleavage of azetidine ring |

Note: m/z values are for the monoisotopic mass of the cation.

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography provides the most definitive structural information by determining the precise arrangement of atoms in a single crystal. This technique yields a three-dimensional model of the molecule in the solid state.

A crystal structure of this compound would unambiguously confirm the connectivity of the atoms and provide precise measurements of bond lengths, bond angles, and torsion angles. Of particular interest is the conformation of the four-membered azetidine ring. Azetidine rings are not planar and adopt a puckered conformation to relieve the inherent ring strain. nih.gov X-ray analysis would quantify the degree of this puckering.

Furthermore, the analysis would reveal the relative orientation of the 4-nitrophenyl substituent with respect to the azetidine ring. The dihedral angle between the plane of the phenyl ring and the mean plane of the azetidine ring would be determined, providing insight into steric interactions and electronic effects between the two ring systems.

In the solid state, molecules of this compound will be arranged in a specific, repeating pattern known as a crystal lattice. X-ray crystallography elucidates this packing arrangement and the intermolecular forces that stabilize it.

Chiroptical Studies and Stereochemical Assignment of Enantiopure Derivatives

The determination of the absolute configuration of chiral molecules is a critical aspect of stereochemistry, with significant implications in fields such as medicinal chemistry and materials science. Chiroptical spectroscopic methods, which measure the differential interaction of a chiral substance with left and right circularly polarized light, are powerful non-destructive techniques for this purpose. Among these, Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are paramount. These techniques provide unique spectral fingerprints that are exquisitely sensitive to the three-dimensional arrangement of atoms in a molecule.

For enantiopure derivatives of 3-(4-nitrophenyl)azetidine, chiroptical studies would be the definitive method for assigning the absolute configuration of their stereocenters. This process typically involves a synergistic approach, combining experimental spectroscopic measurements with high-level quantum chemical calculations.

Methodological Approach

The stereochemical assignment of a chiral azetidine derivative is generally achieved by comparing the experimental VCD and ECD spectra with the spectra computed for a specific enantiomer (e.g., the R or S configuration). A match between the experimental spectrum and the calculated spectrum for one of the enantiomers allows for the unambiguous assignment of the absolute configuration.

Spectra Calculation: For each significant conformer, the VCD and ECD spectra are calculated using quantum chemical methods, most commonly Density Functional Theory (DFT). mdpi.com These individual spectra are then averaged, weighted by their predicted Boltzmann population, to generate the final theoretical spectrum for a given enantiomer.

Experimental Measurement: The experimental VCD and ECD spectra of the synthesized enantiopure sample are recorded on specialized spectrometers. mdpi.com VCD spectra are measured in the infrared region and correspond to vibrational transitions, while ECD spectra are measured in the UV-visible region and relate to electronic transitions.

Comparison and Assignment: The experimental spectrum is then qualitatively and quantitatively compared to the Boltzmann-averaged theoretical spectrum. A good agreement in terms of sign and intensity of the key bands (Cotton effects in ECD, bisignate couplets in VCD) confirms the absolute configuration of the sample.

Vibrational Circular Dichroism (VCD) Spectroscopy

VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared light during vibrational excitation. It is highly sensitive to the stereochemical environment of the entire molecule. For a chiral derivative of 3-(4-nitrophenyl)azetidine, VCD would be particularly useful as the spectrum would contain distinct signals corresponding to the vibrations of the azetidine ring, the nitro group, and the phenyl ring, all influenced by the chiral center.

In studies of other chiral N-heterocyclic carbene precursors, for instance, VCD spectroscopy has been successfully used to distinguish between diastereomers. mdpi.com Specific vibrational modes, particularly those in the fingerprint region (approx. 1500-900 cm⁻¹), often show characteristic VCD signals that are directly correlated with the configuration of the stereocenters. mdpi.com The comparison of experimental and calculated VCD spectra allows for a confident assignment of the absolute configuration.

Electronic Circular Dichroism (ECD) Spectroscopy

ECD spectroscopy relies on the differential absorption of circularly polarized UV-Vis light, probing the electronic transitions of a molecule. The chromophores within the molecule dominate the ECD spectrum. In the case of this compound, the nitrophenyl group is a strong chromophore. The electronic transitions associated with this group would give rise to intense Cotton effects in the ECD spectrum.

The sign and magnitude of these Cotton effects are dictated by the spatial relationship between the chromophore and the chiral center. Theoretical calculations can predict the ECD spectrum with good accuracy, and a comparison with the experimental data provides a reliable method for stereochemical assignment. For example, studies on other aromatic compounds have demonstrated that ECD calculations can effectively establish the absolute configuration by matching the experimental Cotton effects to the predicted electronic transitions. mdpi.com

Illustrative Research Findings

While specific chiroptical data for enantiopure derivatives of this compound are not available in the surveyed literature, data from analogous systems highlight the utility of the approach. For instance, in the characterization of chiral N-heterocyclic carbene precursors with remote stereocenters, VCD and ECD spectroscopy were instrumental. mdpi.com The distinct spectra recorded for different epimers allowed for their unambiguous differentiation, a task that can be challenging using other analytical methods like NMR alone. mdpi.com

The following interactive table illustrates the type of data that would be generated in a chiroptical study for the stereochemical assignment of a hypothetical enantiopure compound, (S)-3-(4-Nitrophenyl)azetidine.

| Spectroscopic Method | Experimental Data (λ or ν) | Experimental Sign | Calculated Data (λ or ν) | Calculated Sign | Assignment Correlation |

| ECD | 275 nm | Positive (+) | 272 nm | Positive (+) | Excellent |

| ECD | 220 nm | Negative (-) | 218 nm | Negative (-) | Excellent |

| VCD | 1520 cm⁻¹ (NO₂ asym stretch) | Negative (-) | 1525 cm⁻¹ | Negative (-) | Excellent |

| VCD | 1345 cm⁻¹ (NO₂ sym stretch) | Positive (+) | 1350 cm⁻¹ | Positive (+) | Excellent |

| VCD | 1110 cm⁻¹ (C-N stretch) | Bisignate (+/-) | 1115 cm⁻¹ | Bisignate (+/-) | Excellent |

Note: The data in this table are hypothetical and for illustrative purposes only, demonstrating the principles of comparing experimental and calculated chiroptical data for absolute configuration assignment.

Theoretical and Computational Chemistry Studies on Azetidine Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations are fundamental to understanding the electronic nature of molecules. By solving approximations of the Schrödinger equation, these methods can determine electron distribution, molecular orbital energies, and the energetic landscape of chemical reactions. cuny.edu

Density Functional Theory (DFT) has become a primary method for computational studies of organic molecules, including azetidine (B1206935) derivatives, due to its favorable balance of accuracy and computational cost. researchgate.netresearchgate.net DFT calculations are routinely used to predict the ground-state geometry, thermodynamic stability, and electronic properties of these compounds. acs.org

Energy and Geometry: DFT methods are employed to find the minimum energy conformation of a molecule, providing optimized geometric parameters such as bond lengths, bond angles, and dihedral angles. For a substituted azetidine like 3-(4-Nitrophenyl)azetidine (B15224056), DFT can accurately model the puckering of the four-membered ring and the orientation of the nitrophenyl substituent. Studies on related nitrophenyl-containing heterocycles have shown that DFT calculations at levels like B3LYP/6-311G** can yield structural parameters that are in excellent agreement with experimental data from X-ray crystallography. mdpi.com

Orbital Analysis: A key output of DFT calculations is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and the HOMO-LUMO energy gap are critical indicators of a molecule's kinetic stability and chemical reactivity. A smaller energy gap suggests higher reactivity. In the case of 3-(4-Nitrophenyl)azetidine, the HOMO is expected to be localized primarily on the electron-rich azetidine and phenyl rings, while the LUMO is likely centered on the electron-withdrawing nitro group. This distribution governs the molecule's behavior as an electron donor or acceptor in chemical reactions. cuny.eduresearchgate.net

Table 1: Representative DFT-Calculated Properties for a Substituted Azetidine System Note: This table presents typical data derived from computational studies on analogous systems to illustrate the outputs of DFT calculations.

| Parameter | Description | Calculated Value |

| Total Energy | The total electronic energy of the optimized geometry. | -875.43 Hartrees |

| Dipole Moment | A measure of the molecule's overall polarity. | 6.5 Debye |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | -7.2 eV |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | -2.5 eV |

| HOMO-LUMO Gap | The energy difference between HOMO and LUMO. | 4.7 eV |

| Azetidine C-N Bond | A representative bond length within the azetidine ring. | 1.47 Å |

| Ring Puckering Angle | The dihedral angle defining the pucker of the azetidine ring. | 25.8° |

While DFT is widely used, ab initio (from first principles) methods offer a pathway to even higher accuracy, albeit at a greater computational expense. Methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory are considered benchmarks for electronic structure calculations. nih.gov

These high-accuracy methods are often used to validate the results obtained from more computationally efficient DFT functionals, especially for systems where electron correlation effects are significant. For azetidine derivatives, ab initio calculations can provide a more refined understanding of reaction energy barriers, non-covalent interactions, and the subtle electronic effects imparted by substituents on the strained ring system. researchgate.net They serve as a "gold standard" for calibrating more approximate methods, ensuring the reliability of large-scale computational screening or reaction mechanism studies. nih.gov

Molecular Modeling and Dynamics Simulations

Beyond static electronic structure, molecular modeling and dynamics simulations provide crucial insights into the dynamic behavior of molecules, including their conformational flexibility and intermolecular interactions.

The four-membered azetidine ring is not planar and exists in puckered conformations. The substituent at the 3-position can adopt either an axial or equatorial position relative to the ring, leading to different conformers with distinct energies and properties. nih.gov

Computational conformational analysis, often performed using a combination of molecular mechanics and quantum chemical methods, can map the potential energy surface of the molecule. researchgate.net Studies on proline analogues, including azetidine-2-carboxylic acid, have demonstrated that the ring's pucker is influenced by the backbone structure and the solvent environment. nih.gov For 3-(4-Nitrophenyl)azetidine, modeling would explore the rotational barrier of the nitrophenyl group and the inversion barrier of the azetidine ring nitrogen, identifying the most stable conformers and the energy required to interconvert between them. These conformational preferences are critical as they can significantly influence the molecule's physical properties and its interactions with other molecules. researchgate.net

Table 2: Illustrative Conformational Analysis of a 3-Substituted Azetidine Note: This table is a hypothetical representation based on typical findings for azetidine systems.

| Conformer | Substituent Position | Key Dihedral Angle (C-N-C-C) | Relative Energy (kcal/mol) |

| A | Equatorial | 145.0° | 0.00 (Global Minimum) |

| B | Axial | -144.5° | +1.25 |

| Transition State | Planar Ring (approx.) | 0.0° | +4.50 |

The azetidine scaffold is a valuable component in the design of functional molecules, including ligands for coordination chemistry. researchmap.jp Molecular modeling is used to understand and predict how the azetidine moiety interacts with other chemical entities, such as metal centers or surfaces, in a non-clinical context.

These interactions are primarily governed by non-covalent forces, including hydrogen bonds, electrostatic interactions, and van der Waals forces. Computational methods can quantify the strength of these interactions. For instance, modeling the interaction of 3-(4-Nitrophenyl)azetidine hydrochloride with a metal catalyst could involve docking simulations to predict the preferred binding pose, followed by quantum chemical calculations to determine the binding energy. researchgate.net Such studies are crucial for designing novel catalysts or functional materials where the specific geometry and electronic properties of the azetidine ligand are paramount. researchmap.jp

Prediction of Spectroscopic Parameters and Validation with Experimental Data

A significant application of computational chemistry is the prediction of spectroscopic properties, which provides a direct link between theoretical models and experimental observation. mdpi.com

By calculating the response of a molecule's electron density or nuclear positions to external fields, it is possible to simulate various types of spectra.

Vibrational Spectra (IR and Raman): DFT calculations can predict the vibrational frequencies and intensities of a molecule. researchgate.net These calculated frequencies are often scaled by an empirical factor to correct for anharmonicity and limitations of the theoretical method, resulting in excellent agreement with experimental FT-IR and Raman spectra. researchgate.net This allows for the confident assignment of experimental peaks to specific molecular motions.

NMR Spectra: Gauge-Independent Atomic Orbital (GIAO) methods are commonly used to calculate NMR chemical shifts (¹H and ¹³C) and coupling constants. nih.gov Comparing the calculated spectrum to the experimental one can help confirm the structure and conformation of a synthesized compound.

Electronic Spectra (UV-Vis): Time-Dependent DFT (TD-DFT) is used to calculate the electronic excitation energies and oscillator strengths, which correspond to the absorption bands in a UV-Vis spectrum. cuny.edu For a molecule like 3-(4-Nitrophenyl)azetidine, TD-DFT can predict the π → π* and n → π* transitions responsible for its characteristic absorption profile. mdpi.com

Table 3: Comparison of Experimental vs. Calculated Vibrational Frequencies for a Model Nitrophenyl-Substituted Heterocycle Note: Based on methodologies described in the literature. A scaling factor is typically applied to calculated frequencies for better agreement.

| Vibrational Mode | Experimental IR (cm⁻¹) | Calculated (DFT) (cm⁻¹) | Scaled Calculated (cm⁻¹) |

| N-H Stretch (Azetidinium) | 3150 | 3285 | 3154 |

| Aromatic C-H Stretch | 3080 | 3198 | 3070 |

| NO₂ Asymmetric Stretch | 1525 | 1585 | 1522 |

| NO₂ Symmetric Stretch | 1345 | 1398 | 1342 |

| Aromatic C=C Stretch | 1595 | 1655 | 1589 |

Reaction Pathway Energetics and Transition State Characterization

Theoretical and computational chemistry provide powerful tools for elucidating the complex reaction mechanisms of strained ring systems such as azetidines. The significant ring strain of the azetidine ring, approximately 25.4 kcal/mol, is a key factor driving its reactivity and influencing the energetics of its formation and subsequent transformations. rsc.orgnih.gov Computational studies, particularly those employing Density Functional Theory (DFT), are instrumental in mapping potential energy surfaces, calculating reaction pathway energetics, and characterizing the transient structures that govern these chemical processes.

Detailed research findings from computational models have shed light on several key reactions involving the azetidine scaffold.

Intramolecular Cyclization and Ring Formation:

The formation of the azetidine ring via intramolecular nucleophilic substitution (SN2) is a fundamental synthetic route. Computational modeling of the biosynthesis of azetidine-2-carboxylic acid has provided a detailed energetic profile of this process. nih.gov In this enzymatic pathway, the conversion to the azetidine ring proceeds through a single SN2 transition state. DFT cluster models of the enzyme's active site calculated a kinetically feasible activation barrier of 16.6 kcal mol⁻¹, which corresponds to a theoretical rate of approximately 13 s⁻¹. nih.gov These calculations demonstrate that the enzyme not only facilitates the reaction by lowering the energy barrier compared to the same reaction in water but also balances the energies of the sulfonium (B1226848) reactant and the strained azetidine product. nih.gov

The energetics of competing cyclization pathways have also been investigated. For instance, in the lanthanum(III)-catalyzed intramolecular aminolysis of cis-3,4-epoxy amines, computational calculations were used to compare the formation of a four-membered azetidine ring versus a five-membered pyrrolidine (B122466) ring. The calculations revealed that the energy of the transition state leading to the azetidine was significantly lower than that for the pyrrolidine, which aligns with the experimentally observed regioselectivity. frontiersin.orgnih.gov

| State | Relative Electronic Energy (kcal mol⁻¹) | Description |

|---|---|---|

| Reactant (SAM) | ~1.0 | S-adenosylmethionine within the enzyme active site model. |

| Transition State (TS) | 16.6 | SN2 transition state for intramolecular cyclization. Characterized as a saddle point. |

| Product (AZE + MTA) | 0.0 | Azetidine-2-carboxylic acid and 5'-methylthioadenosine product complex. |

Photochemical Cycloadditions:

The aza Paternò–Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, is an efficient method for synthesizing azetidines. rsc.orgresearchgate.net Computational studies have been crucial in understanding the mechanism, which can be complex. For the reaction between aromatic oximes and activated alkenes, computational investigations have suggested that an electron-withdrawing substituent on the aryl ring is critical for extending the lifetime of the singlet excited state of the oxime, thereby allowing the desired cycloaddition to occur. rsc.org This is particularly relevant for compounds like this compound, where the nitro group acts as a strong electron-withdrawing group.

Transition State Characterization:

A key aspect of computational studies is the precise characterization of transition states. These are identified as first-order saddle points on the potential energy surface and are confirmed by the presence of a single imaginary frequency in vibrational analysis. nih.govresearchgate.net For example, in DFT studies of the aza-Paternò–Büchi reaction to form azetidine-fused indolines, the key transition state structures were optimized, and the calculated geometries revealed the bond distances of the forming C-C and C-N bonds. researchgate.net The calculated Gibbs free energies (ΔG) for these pathways provide insight into the regio- and stereoselectivities of the reaction. researchgate.net The use of methods like the zero-temperature string approach can help locate transition state structures along a reaction pathway, ensuring they represent the true saddle point connecting reactants and products. nih.gov

Structure Activity Relationship Sar Studies and Molecular Design Principles Non Clinical Focus

Rational Design of Azetidine-Based Molecular Scaffolds for Chemical Exploration

The azetidine (B1206935) ring is a valuable scaffold in chemical biology and medicinal chemistry due to its unique conformational constraints and its ability to introduce a three-dimensional character into otherwise planar molecules. nih.gov The rational design of scaffolds based on 3-(4-nitrophenyl)azetidine (B15224056) involves a careful consideration of how substitution patterns and electronic effects can be manipulated to fine-tune molecular properties and reactivity.

The reactivity of the azetidine ring is largely governed by its ring strain, which is estimated to be approximately 25.4 kcal/mol. rsc.org This strain can be harnessed to drive certain chemical transformations. The nature of the substituent at the 3-position can modulate this reactivity. Electron-withdrawing groups, such as the 4-nitrophenyl group, can influence the electron density within the azetidine ring, potentially affecting the nucleophilicity of the ring nitrogen and the susceptibility of the ring to nucleophilic attack.

The following table summarizes the general influence of substitution patterns on the properties of azetidine scaffolds:

| Substitution Parameter | Influence on Molecular Properties and Reactivity |

| Position of Substituent | Dictates the vectoral presentation of functional groups, influencing molecular recognition by creating specific interaction points. |

| Nature of Substituent (Electron-donating/withdrawing) | Modulates the electron density of the azetidine ring, affecting the pKa of the ring nitrogen and the ring's reactivity towards electrophiles and nucleophiles. |

| Stereochemistry (cis/trans) | Can significantly impact the three-dimensional shape of the molecule, which is often critical for specific binding events. |

| Bulkiness of Substituent | Introduces steric hindrance that can influence conformational preferences and restrict access to reactive centers within the molecule. |

The 4-nitrophenyl group in 3-(4-nitrophenyl)azetidine hydrochloride exerts a profound influence on the molecule's chemical properties through a combination of electronic and steric effects. The nitro group is a strong electron-withdrawing group, which deactivates the phenyl ring towards electrophilic substitution and significantly lowers the electron density of the entire moiety.

This electron-withdrawing nature of the 4-nitrophenyl group can impact the azetidine ring in several ways. It can decrease the basicity of the azetidine nitrogen, which would affect its protonation state at physiological pH and its ability to act as a hydrogen bond acceptor. Furthermore, the electronic pull of the nitro group can be transmitted through the phenyl ring to the C3 position of the azetidine, potentially influencing the bond strengths and reactivity of the azetidine ring itself.

From a steric perspective, the phenyl ring at the 3-position introduces significant bulk. This steric hindrance can influence the conformational preferences of the azetidine ring and can direct the approach of reactants in chemical transformations. The planarity of the phenyl ring, in contrast to the puckered nature of the azetidine, creates a distinct topographical feature that can be a key element in molecular recognition events.

Mechanistic Exploration of Chemical Interactions of Azetidine Derivatives (Non-Clinical Focus)

Understanding the fundamental chemical interactions of 3-(4-nitrophenyl)azetidine at a molecular level is crucial for predicting its behavior in various chemical systems. This involves studying its potential interactions with enzymes and its binding affinity in controlled in vitro settings.

The key structural features of 3-(4-nitrophenyl)azetidine that would likely govern its interactions with an enzyme's active site include:

The Azetidine Nitrogen: This nitrogen can act as a hydrogen bond acceptor or, in its protonated form, as a hydrogen bond donor. Its pKa will be influenced by the electron-withdrawing 4-nitrophenyl group.

The 4-Nitrophenyl Group: The aromatic ring can participate in π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan within an active site. The nitro group can act as a hydrogen bond acceptor.

The Azetidine Ring Scaffold: The rigid, three-dimensional structure of the azetidine ring can fit into specific pockets within an enzyme's active site, providing a well-defined orientation for the substituents.

In silico studies of other enzyme inhibitors have demonstrated the importance of specific interactions with key residues. For example, interactions with aspartate, leucine, and tyrosine residues have been identified as crucial for the activity of some inhibitors against lysine (B10760008) methyltransferases. nih.gov Similar interactions could be envisaged for 3-(4-nitrophenyl)azetidine with a suitable protein target. The following table outlines potential interactions:

| Molecular Feature of 3-(4-Nitrophenyl)azetidine | Potential Enzyme Interaction | Relevant Amino Acid Residues |

| Protonated Azetidine Nitrogen | Hydrogen bond donation, ionic interactions | Aspartate, Glutamate |

| Azetidine Nitrogen (neutral) | Hydrogen bond acceptance | Serine, Threonine, Asparagine, Glutamine |

| 4-Nitrophenyl Ring | π-π stacking, hydrophobic interactions | Phenylalanine, Tyrosine, Tryptophan, Leucine, Valine |

| Nitro Group | Hydrogen bond acceptance | Serine, Threonine, Asparagine, Glutamine, Arginine, Lysine |

The binding affinity of a ligand to a target protein is a quantitative measure of their interaction strength. In a non-clinical context, these studies are typically performed using isolated proteins and purified compounds in controlled buffer systems. Techniques such as isothermal titration calorimetry (ITC), surface plasmon resonance (SPR), and fluorescence-based assays can be employed to determine dissociation constants (Kd) or inhibition constants (Ki).

While specific binding affinity data for this compound is not available, studies on other azetidine derivatives have demonstrated their potential to bind to various biological targets with high affinity. For instance, novel azetidine analogs have been shown to potently inhibit the vesicular monoamine transporter 2 (VMAT2) with Ki values in the nanomolar range. nih.gov

The binding affinity of 3-(4-nitrophenyl)azetidine would be a function of the enthalpic and entropic contributions of its interactions with a target. The formation of favorable interactions, such as hydrogen bonds and van der Waals contacts, would contribute to a negative enthalpy change. The conformational restriction of the molecule upon binding and the displacement of water molecules from the binding site would influence the entropy change.

Advanced Pharmacophore Design Principles for Azetidine Systems (Non-Clinical Focus)

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. The design of novel molecules often starts with the development of a pharmacophore model based on known active compounds. The azetidine scaffold is an attractive element in pharmacophore design due to its ability to position substituents in a well-defined three-dimensional space. nih.gov

For a molecule like 3-(4-nitrophenyl)azetidine, a pharmacophore model would likely include:

A hydrogen bond donor/acceptor feature associated with the azetidine nitrogen.

An aromatic/hydrophobic feature corresponding to the phenyl ring.

A hydrogen bond acceptor feature from the nitro group.

The relative spatial arrangement of these features would be critical for activity. The rigid nature of the azetidine ring helps to pre-organize these pharmacophoric elements, reducing the entropic penalty upon binding to a target.

The development of advanced pharmacophore models often involves computational techniques that can analyze a series of active molecules and identify common features. These models can then be used to virtually screen large compound libraries to identify new molecules with the desired activity. The unique structural properties of the azetidine ring make it a valuable component in the design of libraries for diversity-oriented synthesis, aiming to explore new chemical space. nih.gov

Future Directions and Emerging Research Opportunities in Azetidine Chemistry

Development of Sustainable and Green Synthetic Approaches for Azetidines

The increasing emphasis on environmentally benign chemical processes has spurred the development of sustainable and green synthetic methods for constructing the azetidine (B1206935) core. kfupm.edu.sa Traditional methods often rely on harsh reagents and generate significant waste. Modern approaches, however, are focusing on catalytic and energy-efficient transformations.

One promising avenue is the use of photocatalysis . For instance, an intermolecular [2+2] photocycloaddition of 2-isoxazoline-3-carboxylates with alkenes, promoted by visible light and an Iridium(III) photocatalyst, has been developed for the synthesis of azetidines. rsc.org This method is notable for its broad substrate scope and the potential to create densely functionalized azetidines under mild conditions. rsc.org

Transition-metal catalysis also offers a powerful toolkit for green azetidine synthesis. A notable example is the palladium(II)-catalyzed intramolecular γ-C(sp³)–H amination, which allows for the synthesis of functionalized azetidines with high efficiency. rsc.org Furthermore, a copper-catalyzed photoinduced anti-Baldwin radical cyclization of ynamides has been reported as a general method for producing a variety of highly functionalized azetidines with excellent regioselectivity. nih.gov These catalytic methods often operate with lower energy consumption and higher atom economy compared to classical synthetic routes.

The principles of green chemistry are also being applied through the use of more environmentally friendly solvents and reaction conditions. Research into flow chemistry, microwave-assisted synthesis, and ultrasound-induced reactions for azetidine synthesis is gaining traction, aiming to reduce reaction times, improve yields, and minimize the use of hazardous organic solvents. kfupm.edu.sa

| Green Synthetic Approach | Key Features | Example Catalyst/Condition |

| Photocatalysis | Utilizes visible light, mild reaction conditions, broad substrate scope. | Ir(III) photocatalysts for [2+2] cycloadditions. rsc.org |

| Transition-Metal Catalysis | High efficiency, atom economy, regioselectivity. | Palladium(II) for C-H amination, Copper(I) for radical cyclization. rsc.orgnih.gov |

| Alternative Energy Sources | Reduced reaction times, improved yields, less hazardous waste. | Microwave irradiation, ultrasound. kfupm.edu.sa |

Integration of Azetidine Scaffolds in Advanced Material Science and Catalysis

The rigid and strained nature of the azetidine ring makes it an attractive scaffold for applications in material science and asymmetric catalysis.

In material science , azetidines are being explored as monomers for polymerization. The cationic ring-opening polymerization of azetidines leads to the formation of hyperbranched poly(trimethylenimine) (hbPTMI). rsc.org These polymers have shown promise in applications such as CO2 capture from the atmosphere. rsc.org Furthermore, functional polymers bearing reactive azetidinium groups in their backbone have been synthesized and are being investigated for various applications, including as antibacterial and antimicrobial coatings. researchgate.netrsc.org

In the realm of asymmetric catalysis , chiral azetidine-derived ligands and organocatalysts have emerged as powerful tools for inducing enantioselectivity in a variety of chemical transformations. birmingham.ac.ukresearchgate.net The conformational rigidity of the azetidine ring provides a well-defined chiral environment, leading to high levels of stereocontrol. rsc.org Azetidine-based catalysts have been successfully employed in reactions such as Friedel-Crafts alkylations, Henry reactions, and Michael-type additions. birmingham.ac.ukresearchgate.net For example, N-substituted-azetidinyl(diphenylmethyl)methanols have been shown to be effective chiral catalysts for the enantioselective addition of diethylzinc (B1219324) to aldehydes. The development of novel azetidine-based ligands, such as AzePhenol, continues to expand the scope and utility of these catalysts in asymmetric synthesis. birmingham.ac.uk

| Application Area | Role of Azetidine Scaffold | Example |

| Material Science | Monomer for polymerization, reactive functional group. | Hyperbranched poly(trimethylenimine) for CO2 capture. rsc.org |

| Asymmetric Catalysis | Rigid chiral backbone for ligands and organocatalysts. | AzePhenol in enantioselective reactions. birmingham.ac.uk |

Advancements in Computational Design for Novel Azetidine Architectures

Computational modeling has become an indispensable tool in modern chemical synthesis, and its application to azetidine chemistry is paving the way for the rational design of novel synthetic routes and molecular architectures. Researchers are increasingly using computational models to predict the feasibility and outcome of complex chemical reactions for synthesizing azetidines. bioquicknews.commit.edu

The success of these computational methods in predicting reactivity opens up exciting possibilities for the de novo design of azetidine-containing molecules with specific desired properties. By combining quantum chemical calculations with machine learning algorithms, it may become feasible to design novel azetidine architectures with tailored electronic, steric, and pharmacokinetic properties for applications in medicinal chemistry and materials science.

Interdisciplinary Research at the Interface of Synthetic Organic and Bioorganic Chemistry (Focus on Chemical Mechanisms)

The interplay between synthetic organic chemistry and bioorganic chemistry is a fertile ground for innovation in the field of azetidines. Understanding the chemical mechanisms of azetidine reactivity and their interactions with biological systems is crucial for the development of new therapeutic agents and chemical probes.

A key area of investigation is the mechanistic study of azetidine ring-opening reactions . Due to their inherent ring strain, azetidines can undergo ring-opening under various conditions. nih.govacs.org For example, an acid-mediated intramolecular ring-opening decomposition has been observed in certain N-substituted azetidines, where a pendant amide group acts as a nucleophile. nih.govacs.org Understanding these decomposition pathways is critical for designing stable azetidine-containing drug candidates. Conversely, the controlled and regioselective ring-opening of azetidines can be a powerful synthetic tool for accessing more complex acyclic amines. magtech.com.cn The regioselectivity of these reactions is often governed by electronic and steric effects of the substituents on the azetidine ring. magtech.com.cn Chiral hydrogen-bond donor catalysts have been shown to promote the highly enantioselective ring-opening of 3-substituted azetidines. acs.org

In the context of bioorganic chemistry , the azetidine moiety is increasingly being recognized as a valuable bioisostere . cambridgemedchemconsulting.comtcichemicals.comprinceton.edu Bioisosteric replacement is a strategy in drug design where a functional group is replaced by another with similar physical or chemical properties to improve the pharmacokinetic or pharmacodynamic profile of a compound. The rigid, three-dimensional structure of the azetidine ring can serve as a bioisosteric replacement for other cyclic and acyclic functionalities, such as piperidines or even phenyl rings, leading to improved properties like solubility and metabolic stability. tcichemicals.com For instance, the introduction of an azetidine ring into peptide structures can act as a turn-inducing element, facilitating the synthesis of small macrocyclic peptides with enhanced stability towards proteases. researchgate.net The unique conformational constraints imposed by the azetidine ring can also lead to enhanced binding affinity and selectivity for biological targets.

The continued exploration of the chemical mechanisms governing azetidine reactivity, coupled with a deeper understanding of their role as bioisosteres, will undoubtedly fuel the discovery of novel bioactive molecules and advance our understanding of molecular recognition at the chemistry-biology interface.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.